![molecular formula C19H25N5O3 B5668312 (1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5668312.png)
(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest falls within the realm of complex organic molecules with potential pharmacological activities. Research in this area often aims to explore novel compounds with unique structures for various applications, including therapeutic agents. While the exact compound you mentioned does not appear directly in the literature, similar compounds have been synthesized and studied for their potential in treating cognitive disorders, showcasing the importance of such molecules in drug discovery and development.
Synthesis Analysis
The synthesis of complex molecules like the one mentioned typically involves multiple steps, including the formation of bicyclic structures and the introduction of various functional groups. For instance, O’Donnell et al. (2010) discussed the discovery and synthesis of a novel alpha 7 nicotinic acetylcholine receptor agonist, showcasing a complex synthesis pathway that might share similarities with the compound (O’Donnell et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often involves computational and experimental methods, including X-ray crystallography and NMR spectroscopy, to determine the arrangement of atoms within a molecule. Compounds such as those studied by Day et al. (1973) and others provide insights into how structural diversity affects the compound's properties and potential biological activities (Day et al., 1973).
Chemical Reactions and Properties
The reactivity of complex molecules can be influenced by their functional groups and structural conformation. Studies like those by Veremeeva et al. (2019) explore how derivatives of diazabicyclo compounds can undergo conformational reorganizations under various conditions, affecting their chemical properties and potential as lipid bilayer modifiers (Veremeeva et al., 2019).
properties
IUPAC Name |
(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[2-(5-methylpyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-12-6-7-20-24(12)11-18(25)22-8-15-4-5-16(9-22)23(19(15)26)10-17-13(2)21-27-14(17)3/h6-7,15-16H,4-5,8-11H2,1-3H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXWXGNYYOMMAV-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=NN1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.